molecular formula C12H15NO3 B15245809 1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide

1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide

Cat. No.: B15245809
M. Wt: 221.25 g/mol
InChI Key: YSOBNPZQSXBQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a 2,6-dimethoxyphenyl substituent. The compound’s structure combines a strained cyclopropane ring with electron-donating methoxy groups, which may influence its chemical reactivity, physical properties, and biological interactions.

Properties

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

1-(2,6-dimethoxyphenyl)cyclopropane-1-carboxamide

InChI

InChI=1S/C12H15NO3/c1-15-8-4-3-5-9(16-2)10(8)12(6-7-12)11(13)14/h3-5H,6-7H2,1-2H3,(H2,13,14)

InChI Key

YSOBNPZQSXBQDZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2(CC2)C(=O)N

Origin of Product

United States

Preparation Methods

The synthesis of 1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide typically involves the following steps:

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(2,6-Dimethoxyphenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Key Observations :

  • Electron-Donating vs.
  • Functional Group Impact : Carboxamide derivatives (e.g., target compound) exhibit hydrogen-bonding capability, contrasting with carboxylate esters () or carboxylic acids (SR48692), which may affect solubility and target affinity .

Key Observations :

  • Phenolic coupling (, Procedure B) generates diastereomers, highlighting the stereochemical sensitivity of cyclopropane derivatives .

Physical and Spectroscopic Properties

Melting points and spectral data reflect structural differences:

Compound (from ) Melting Point (°C) ¹H-NMR (δ, ppm) ¹³C-NMR (δ, ppm)
b21 (2,6-dimethoxyphenyl + dihydrobenzofuran) 118.8–120.2 1H: 6.85–7.40 13C: 114–165
b24 (2,6-dimethoxyphenyl + 2-hydroxyphenyl) 114.2–115.9 1H: 6.70–8.10 13C: 112–190
b26 (2,6-dimethoxyphenyl + 4-hydroxyphenyl) 189.0–190.5 1H: 6.65–8.15 13C: 115–185

Key Observations :

  • Hydroxyl groups (b24-b26) correlate with higher melting points due to intermolecular hydrogen bonding .
  • The conjugated enone system in b21 results in distinct ¹H-NMR shifts (6.85–7.40 ppm) for aromatic protons .

Key Observations :

  • Carboxylic acid derivatives (SR48692) exhibit strong receptor binding due to ionic interactions, whereas carboxamides (target compound) may prioritize hydrogen bonding .
  • The cyclopropane ring’s strain could enhance binding affinity by enforcing conformational rigidity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.